molecular formula C18H16N2O6 B7718753 2-acetyl-7-ethoxy-3-(((furan-2-carbonyl)oxy)methyl)quinoxaline 1-oxide

2-acetyl-7-ethoxy-3-(((furan-2-carbonyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7718753
M. Wt: 356.3 g/mol
InChI Key: BILZJVFHIDZUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-7-ethoxy-3-(((furan-2-carbonyl)oxy)methyl)quinoxaline 1-oxide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMA-Quin, and it has been studied for its biological and pharmacological properties.

Mechanism of Action

EMA-Quin acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, EMA-Quin induces DNA damage and activates the caspase-3 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMA-Quin has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be well-tolerated in rats and mice, with no significant changes in body weight or organ function. EMA-Quin has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

EMA-Quin has several advantages for lab experiments. It is easily synthesized and can be produced in large quantities. It has low toxicity and minimal side effects, making it suitable for in vivo studies. However, EMA-Quin has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. It also has limited stability in solution, which can affect its potency.

Future Directions

For the study of EMA-Quin include its use in combination therapy for cancer treatment, the development of water-soluble analogs, and exploring its potential applications in other fields.

Synthesis Methods

The synthesis of EMA-Quin involves the reaction of 2-acetyl-7-ethoxyquinoxaline with furan-2-carbonyl chloride in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield EMA-Quin. This method has been optimized and can be easily reproduced in a laboratory setting.

Scientific Research Applications

EMA-Quin has been studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. EMA-Quin has also been studied for its antibacterial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-3-24-12-6-7-13-15(9-12)20(23)17(11(2)21)14(19-13)10-26-18(22)16-5-4-8-25-16/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILZJVFHIDZUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl furan-2-carboxylate

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